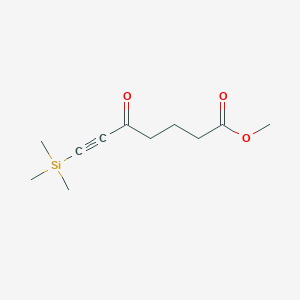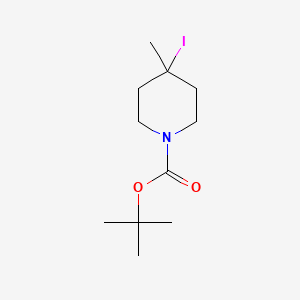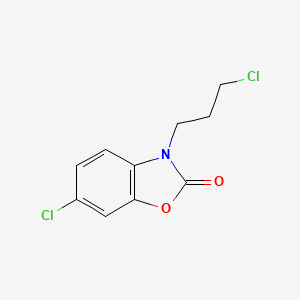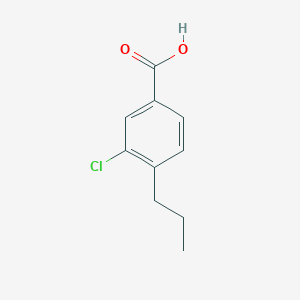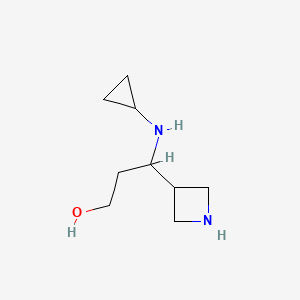
3-(Azetidin-3-yl)-3-(cyclopropylamino)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azetidin-3-yl)-3-(cyclopropylamino)propan-1-ol is a synthetic organic compound that features both azetidine and cyclopropylamine functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-3-(cyclopropylamino)propan-1-ol typically involves multi-step organic reactions. A common approach might include:
Formation of Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.
Introduction of Cyclopropylamine: The cyclopropylamine group can be introduced via nucleophilic substitution or addition reactions.
Final Assembly: The final step involves coupling the azetidine and cyclopropylamine intermediates under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the azetidine ring or the cyclopropylamine group.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.
科学的研究の応用
3-(Azetidin-3-yl)-3-(cyclopropylamino)propan-1-ol could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. Molecular targets could include enzymes, receptors, or ion channels, and pathways involved might include signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
3-(Azetidin-3-yl)propan-1-ol: Lacks the cyclopropylamine group.
3-(Cyclopropylamino)propan-1-ol: Lacks the azetidine ring.
Azetidine derivatives: Various compounds with modifications to the azetidine ring.
Uniqueness
3-(Azetidin-3-yl)-3-(cyclopropylamino)propan-1-ol is unique due to the combination of the azetidine ring and cyclopropylamine group, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C9H18N2O |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
3-(azetidin-3-yl)-3-(cyclopropylamino)propan-1-ol |
InChI |
InChI=1S/C9H18N2O/c12-4-3-9(7-5-10-6-7)11-8-1-2-8/h7-12H,1-6H2 |
InChIキー |
JMSCAPANCCIAAG-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(CCO)C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



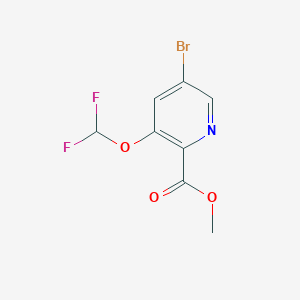
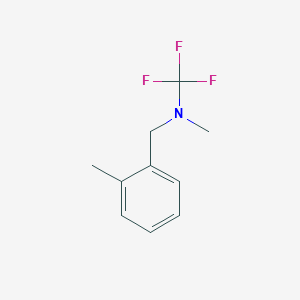
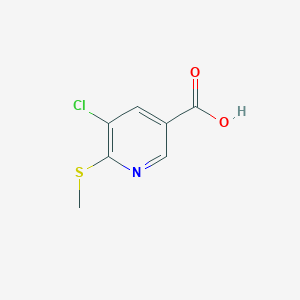
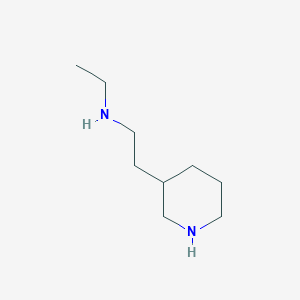
![1-Methyl-1H,1'H-[2,3'-bipyrrole]-4'-carbonitrile](/img/structure/B13972459.png)
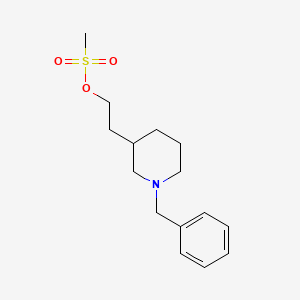
![1-Oxaspiro[2.3]hexane-2-methanol](/img/structure/B13972472.png)
